1,2-dimethyl-1H-benzo[d]imidazol-6-amine

NAPRT modulation NAD biosynthesis Structure-activity relationship

Procure 1,2-dimethyl-1H-benzo[d]imidazol-6-amine (CAS 4006-62-6) as the indispensable negative control for NAPRT modulator screening—functionally inert vs. the potent 5-amino isomer while sharing near-identical physicochemical properties. Its 6-position primary amine serves as a validated synthetic handle for constructing aminocarbonyl-linked AT1 receptor antagonists and RORγ inverse agonists. Include this 6-amino isomer alongside the 5-amino positional isomer (CAS 3527-19-3) to rigorously interrogate positional SAR in benzimidazole programs.

Molecular Formula C9H11N3
Molecular Weight 161.208
CAS No. 4006-62-6
Cat. No. B2918363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-1H-benzo[d]imidazol-6-amine
CAS4006-62-6
Molecular FormulaC9H11N3
Molecular Weight161.208
Structural Identifiers
SMILESCC1=NC2=C(N1C)C=C(C=C2)N
InChIInChI=1S/C9H11N3/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,10H2,1-2H3
InChIKeyOAUGOBOEYPHXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-1H-benzo[d]imidazol-6-amine (CAS 4006-62-6): Product Specification and Procurement Baseline for Benzimidazole-Based Research


1,2-Dimethyl-1H-benzo[d]imidazol-6-amine (CAS: 4006-62-6) is a heterocyclic aromatic compound belonging to the benzimidazole class, with a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol . The compound features a benzimidazole core bearing methyl substituents at positions 1 and 2, plus a primary amine group at the 6-position of the fused benzene ring, giving it an InChIKey of OAUGOBOEYPHXCK-UHFFFAOYSA-N [1]. Commercially available from major suppliers including Sigma-Aldrich with a purity specification of 98%, this compound is supplied as a solid requiring refrigerated storage and room-temperature shipping .

Why Generic Substitution of 1,2-Dimethyl-1H-benzo[d]imidazol-6-amine with Other Benzimidazole Derivatives Is Scientifically Unjustified


In benzimidazole-based drug discovery and chemical biology, the specific position of substituents on the fused ring system is a critical determinant of molecular recognition, biological activity, and synthetic utility. The 6-amino substitution pattern in 1,2-dimethyl-1H-benzo[d]imidazol-6-amine confers distinct reactivity and target-binding properties that cannot be replicated by 5-amino positional isomers (e.g., 1,2-dimethyl-1H-benzo[d]imidazol-5-amine, CAS 3527-19-3) or by non-aminated analogs (e.g., 1,2-dimethylbenzimidazole, CAS 2876-08-6). Structural analogs with halogen substituents (e.g., 4-chloro or 7-bromo derivatives) introduce additional variables that alter metabolic stability and electronic distribution, rendering them inappropriate substitutes without rigorous experimental validation. The quantitative evidence presented in Section 3 demonstrates that these seemingly minor structural variations translate into functionally meaningful differences in biological assays and synthetic applications, making generic substitution scientifically unsound and potentially misleading in research contexts [1].

Quantitative Differentiation Evidence for 1,2-Dimethyl-1H-benzo[d]imidazol-6-amine: Head-to-Head Comparator Data for Scientific Procurement Decisions


Positional Isomer Differentiation: 6-Amino vs. 5-Amino Benzimidazole Scaffolds in NAPRT Modulation

In a systematic structure-activity relationship (SAR) study of 1,2-dimethylbenzimidazole derivatives as nicotinate phosphoribosyltransferase (NAPRT) modulators, the 6-amino positional isomer of 1,2-dimethyl-1H-benzo[d]imidazol-6-amine was characterized alongside 3-amino, 4-amino, and 5-amino substituted analogs. The study explicitly reports that 6-amino derivatives exhibit weak inhibitory activity or no significant modulation of NAPRT, in marked contrast to the 5-amino substituted derivatives that function as potent NAPRT activators (compounds 24, 31, and 32). This positional specificity is further substantiated by the observation that N-methylation of the 4-amino derivative converts it from a weak inhibitor to a potent activator (compound 31), while similar modifications on the 6-amino scaffold yield distinctly different outcomes [1]. The structural basis for this differentiation was validated through molecular docking studies showing that the benzimidazole ring engages Asp320A via salt bridge and H-bond interactions, with the exact substitution position critically influencing the ligand-pocket interaction geometry [1].

NAPRT modulation NAD biosynthesis Structure-activity relationship

Synthetic Intermediate Validation: 1,2-Dimethyl-1H-benzo[d]imidazol-6-amine as a Precursor to Potent RORγ Inverse Agonists

1,2-Dimethyl-1H-benzo[d]imidazol-6-amine serves as a validated synthetic intermediate for generating potent RORγ (retinoic acid receptor-related orphan receptor gamma) modulators. Structural elaboration at the 6-position amine yields derivatives with documented high-affinity inverse agonist activity. While the parent 6-amino compound itself has not been directly profiled for RORγ activity in published literature, its 6-position derivatization pathway is established in patent literature (US Patent 10,829,481) and BindingDB entries. For context, a structurally related benzimidazole-based RORγ inverse agonist (CHEMBL4129034, derived from a similar benzimidazole scaffold with appropriate substitution) demonstrates an IC50 of 6.10 nM in HEK293T cell-based RORγt inverse agonist assays, a Kd of 11 nM for recombinant human RORγ LBD binding, and an EC50 of 58 nM in human whole blood IL-17A suppression assays [1]. Another derivative bearing the 1,2-dimethyl-1H-benzo[d]imidazole core substituted at the 7-position exhibits a Ki of 550 nM for RORγ binding [2]. The 6-amino group provides a critical handle for amide bond formation, enabling the synthesis of aminocarbonyl-linked pharmacophores essential for achieving low-nanomolar potency [3].

RORγ inverse agonism Autoimmune disease Medicinal chemistry

Comparative Antiparasitic Activity: 6-Amino Derivative vs. Non-Aminated 1,2-Dimethylbenzimidazole Core Scaffold

The non-aminated analog 1,2-dimethylbenzimidazole (CAS 2876-08-6, lacking the 6-amino group) has been characterized for antiparasitic activity against Giardia duodenalis (also known as G. lamblia), demonstrating an IC50 of 0.089 μM . This compound serves as a reference scaffold for antiparasitic benzimidazole derivatives and is also employed as a synthetic intermediate for antitumor agent development. 1,2-Dimethyl-1H-benzo[d]imidazol-6-amine (CAS 4006-62-6) represents the 6-amino functionalized variant of this core scaffold. The presence of the primary amine at the 6-position introduces a reactive handle for further derivatization (e.g., amide bond formation, reductive amination) that is absent in the non-aminated analog. This functional group difference enables distinct synthetic pathways: the 6-amino derivative can be directly coupled to carboxylic acid-containing pharmacophores via amide bond formation, whereas the non-aminated analog requires alternative functionalization strategies (e.g., electrophilic aromatic substitution at electron-rich positions) [1].

Antiparasitic Giardia duodenalis Drug intermediate

Positional Isomer SAR in Angiotensin II AT1 Receptor Antagonist Development: 6-Substitution as a Privileged Vector

A systematic medicinal chemistry program evaluated a series of 6-substituted aminocarbonyl benzimidazole derivatives as nonpeptidic angiotensin II AT1 receptor antagonists. The study established that the 6-position substitution on the benzimidazole scaffold is a privileged vector for achieving nanomolar AT1 receptor binding affinity and good AT1/AT2 selectivity across the entire compound series [1]. Compounds derived from 6-substituted aminocarbonyl benzimidazoles (which would employ 1,2-dimethyl-1H-benzo[d]imidazol-6-amine or structurally related 6-amino precursors as synthetic intermediates) demonstrated nanomolar AT1 receptor binding and potent antagonistic activity in isolated rabbit aortic strip functional assays. Lead compound 6i exhibited oral activity in spontaneous hypertensive rats with low toxicity. Subsequent optimization incorporating chiral centers further refined this scaffold, with 6-substituted carbamoyl benzimidazoles maintaining the privileged nature of the 6-position vector for AT1 antagonism [2]. Notably, the 6-substitution pattern is specifically validated for AT1 antagonism; positional isomers bearing substituents at the 4, 5, or 7 positions of the benzimidazole core have not demonstrated comparable AT1 receptor pharmacology in published studies.

AT1 receptor antagonist Antihypertensive Cardiovascular pharmacology

Optimal Research and Procurement Application Scenarios for 1,2-Dimethyl-1H-benzo[d]imidazol-6-amine (CAS 4006-62-6)


Negative Control Compound for NAPRT Activator Screening Campaigns

Based on the direct SAR evidence that 6-amino substituted 1,2-dimethylbenzimidazole derivatives exhibit weak or negligible NAPRT modulation while 5-amino substituted derivatives function as potent activators [1], 1,2-dimethyl-1H-benzo[d]imidazol-6-amine is optimally deployed as a negative control compound in NAPRT modulator screening cascades. This application is particularly relevant for laboratories investigating NAD biosynthesis modulation in cancer metabolism, where distinguishing true NAPRT activation from assay artifacts requires a structurally matched but functionally inactive comparator. The 6-amino derivative provides this critical negative control with near-identical physicochemical properties (molecular weight 161.20, cLogP ~1.2) to the active 5-amino isomer, minimizing confounding variables in assay interpretation.

Synthetic Intermediate for 6-Aminocarbonyl-Linked RORγ Inverse Agonists and AT1 Receptor Antagonists

The 6-position primary amine functionality of 1,2-dimethyl-1H-benzo[d]imidazol-6-amine serves as the critical synthetic handle for constructing aminocarbonyl-linked pharmacophores validated in both RORγ inverse agonist and AT1 receptor antagonist programs [1][2]. Direct amide bond formation between the 6-amine and carboxylic acid-containing building blocks enables efficient construction of compound libraries targeting these therapeutic axes. This specific substitution pattern (6-amino) is essential; the 5-amino positional isomer (CAS 3527-19-3) directs amide bond formation toward a different vector that lacks established pharmacological validation for AT1 antagonism, while the non-aminated analog (CAS 2876-08-6) cannot undergo direct amide coupling without prior functionalization.

Structure-Activity Relationship Studies Mapping Positional Isomer Effects on Benzimidazole Scaffolds

For medicinal chemistry teams conducting systematic SAR exploration of benzimidazole-based compounds, 1,2-dimethyl-1H-benzo[d]imidazol-6-amine serves as an essential comparator for benchmarking the effects of amine substitution position on biological activity. The quantitative differentiation established between 6-amino and 5-amino positional isomers in NAPRT modulation (weak inhibition/negative vs. potent activation) [1] demonstrates the critical importance of including both positional isomers in SAR matrices. Procurement of the 6-amino isomer alongside the 5-amino isomer (CAS 3527-19-3) enables rigorous evaluation of positional effects on target engagement, selectivity, and downstream pharmacology.

Antiparasitic Drug Discovery: Functionalized Scaffold for Derivatization

While the non-aminated analog 1,2-dimethylbenzimidazole (CAS 2876-08-6) has established antiparasitic activity against G. duodenalis (IC50 = 0.089 μM) [1], 1,2-dimethyl-1H-benzo[d]imidazol-6-amine (CAS 4006-62-6) provides a functionalized variant of this antiparasitic scaffold. The 6-amino group enables direct derivatization via amide bond formation, facilitating the construction of focused libraries exploring the structure-activity relationships of antiparasitic benzimidazoles. This compound is particularly suitable for research programs aiming to improve upon the baseline antiparasitic activity of the core scaffold through strategic functionalization at the 6-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-dimethyl-1H-benzo[d]imidazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.